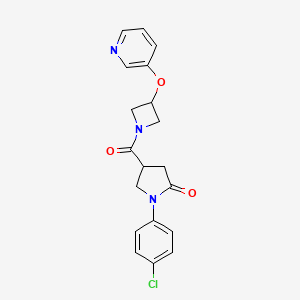
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential in cancer therapy, as well as its role in regulating cellular processes such as cell growth, proliferation, and survival.
Scientific Research Applications
Ring Expansion and Functionalization of Azetidines
Ring expansion of 2-(α-hydroxyalkyl)azetidines into pyrrolidines presents a method for synthesizing functionalized pyrrolidines, which are important in medicinal chemistry. The process involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to stereospecific rearrangement into pyrrolidines. This method allows for the incorporation of various nucleophiles, offering a route to diverse pyrrolidine derivatives with potential biological applications (Durrat et al., 2008).
Cobalt Carbonyl Catalyzed Carbonylation
Cobalt carbonyl catalyzed carbonylation of azetidines to pyrrolidinones demonstrates another synthetic strategy. This method achieves high yields and regioselectivity, producing pyrrolidinones—a class of compounds with numerous pharmaceutical applications. The process showcases good functional group tolerance, highlighting its utility in synthesizing complex molecular architectures (Roberto & Alper, 1989).
Synthesis of Nitrogen Heterocycles
Research on the synthesis of fluorinated aziridines, azetidines, and pyrrolidines explores their importance as building blocks for more complex structures and as active parts of medicinal chemistry-oriented compounds. These fluorinated nitrogen heterocycles are vital due to their potential as biologically active molecules (Meyer, 2016).
Stereoselective Synthesis
Stereoselective synthesis techniques for azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlight the importance of chirality in drug development. These methods allow for the formation of enantiopure compounds, essential for the pharmaceutical industry, by manipulating the reaction conditions to obtain pyrrolidin-3-ols and azetidine-2-carboxylic acids (Medjahdi et al., 2009).
Supramolecular Assemblies
The study of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules like azetidines and pyrrolidines illustrates the role of these compounds in materials science. These assemblies, characterized by hydrogen bonding and π–π interactions, offer insights into designing new materials with specific properties (Arora & Pedireddi, 2003).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-3-5-15(6-4-14)23-10-13(8-18(23)24)19(25)22-11-17(12-22)26-16-2-1-7-21-9-16/h1-7,9,13,17H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXMGURQVCJUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

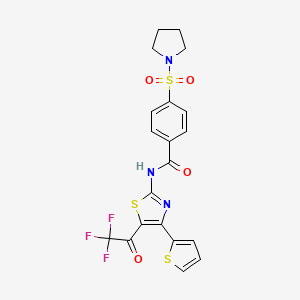
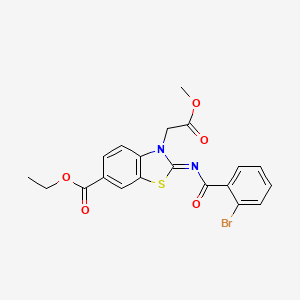
![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)
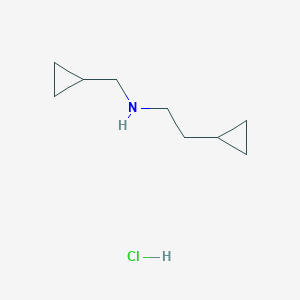
![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)
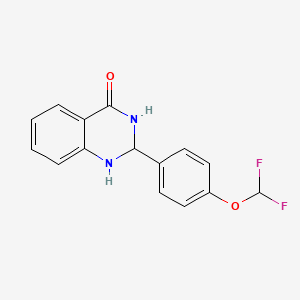
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
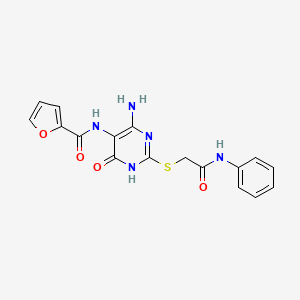
![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
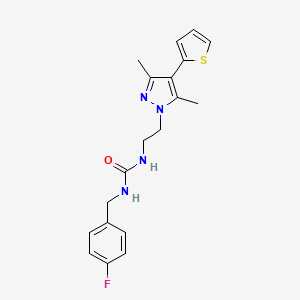
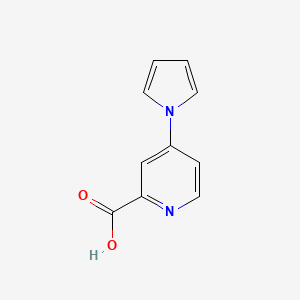
![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)